

# Overcoming everolimus resistance FKBP12 disruption

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Everolimus

CAS No.: 159351-69-6

Cat. No.: S567814

Get Quote

## FKBP12, Met, and Everolimus Resistance

The table below summarizes the key mechanism by which FKBP12 disruption can lead to **Everolimus** resistance, as identified in recent research.

| Resistance Mechanism                     | Molecular Interaction                                                                                                                                                                                       | Experimental Evidence                                                                                                                                                        | Proposed Overcoming Strategy                                      |
|------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|
| <b>Persistent Met activation</b> [1] [2] | FKBP12 binds to the Met receptor tyrosine kinase, promoting its full activation. Everolimus disrupts the Met-FKBP12 complex, inhibiting Met. In resistance, this complex is not properly disrupted [1] [2]. | Co-immunoprecipitation confirmed Met-FKBP12 interaction, disrupted by Everolimus [1]. In resistant cells, Met inhibition (pharmacologic or siRNA) restored efficacy [1] [2]. | Combine Everolimus with Met inhibitors (e.g., PHA665752) [1] [2]. |

The following diagram illustrates this specific resistance pathway and the proposed strategy to overcome it.



Click to download full resolution via product page

## Experimental Models of Everolimus Resistance

The table below outlines different experimental models used to study **Everolimus** resistance, which can help in designing validation experiments.

| Model System                             | Induction Method                                                     | Key Findings & Characterization                                | Response to Alternative Agents                                                                                                  |
|------------------------------------------|----------------------------------------------------------------------|----------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|
| <b>Pancreatic NET (BON-1, QGP-1)</b> [3] | Long-term culture with increasing Everolimus doses (up to 22 weeks). | Resistance was reversible after a 10-12 week drug holiday [3]. | <b>AZD2014</b> (mTORC1/2 inhibitor) and <b>NVP-BEZ235</b> (PI3K-mTOR inhibitor) inhibited proliferation in resistant lines [3]. |

| Model System                                        | Induction Method                                                   | Key Findings & Characterization                                                                                                                                   | Response to Alternative Agents                                                                                                              |
|-----------------------------------------------------|--------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Hepatocellular Carcinoma (HCC) In Vitro/In Vivo [4] | N/A (Investigated inherent resistance).                            | Monotherapy with Everolimus (mTORC1 inhibitor) or Ku0063794 (mTORC1/2 inhibitor) was insufficient; could not inhibit Epithelial-Mesenchymal Transition (EMT) [4]. | Combination of Everolimus + Ku0063794 was superior to either alone, significantly reducing proliferation, invasion, and inhibiting EMT [4]. |
| Various Cancer Cell Lines (Renal, Breast, Lung) [1] | Generation of Everolimus-resistant sublines (method not detailed). | Resistant cells showed aberrant Met activation. Overexpression of wild-type or mutant Met caused resistance [1].                                                  | Combination with Met inhibitor PHA665752 reduced tumor growth in mouse xenografts and improved survival [1] [2].                            |

## Technical Guide: Key Experimental Protocols

Based on the search results, here are methodologies for core experiments investigating this resistance mechanism.

### Co-immunoprecipitation to Detect Met-FKBP12 Interaction [1]

This protocol validates the direct molecular interaction between Met and FKBP12 and how **Everolimus** affects it.

- **Objective:** To confirm the physical interaction between Met and FKBP12 and assess the disruptive effect of **Everolimus** treatment.
- **Materials:**
  - Cell lysates from relevant cancer cell lines (e.g., 786-O renal cancer cells).
  - Anti-Met antibody.
  - Protein A/G beads.
  - **Everolimus** and vehicle control (DMSO).
  - Lysis buffer, wash buffer.
  - SDS-PAGE and Western blotting equipment.

- **Procedure:**
  - **Treatment:** Treat cells with **Everolimus** (e.g., 10  $\mu$ M) or vehicle control for a predetermined time.
  - **Lysis:** Harvest and lyse cells in a suitable non-denaturing lysis buffer.
  - **Immunoprecipitation:** Incubate the clarified cell lysates with an anti-Met antibody. Then add Protein A/G beads to capture the antibody-protein complex.
  - **Washing:** Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
  - **Elution & Analysis:** Elute the bound proteins and subject them to SDS-PAGE. Perform Western blotting using an anti-FKBP12 antibody to detect co-precipitated FKBP12.
- **Troubleshooting:**
  - **High Background:** Optimize antibody concentration and increase stringency of washes.
  - **No Signal:** Verify antibody compatibility for IP and ensure protein-protein interactions are preserved during lysis.

## In Vivo Efficacy Study in Resistant Xenografts [1] [2]

This protocol tests the strategy of combining **Everolimus** with a Met inhibitor to overcome resistance.

- **Objective:** To evaluate the anti-tumor efficacy of **Everolimus** and a Met inhibitor combination in mouse models of **Everolimus**-resistant cancer.
- **Materials:**
  - **Everolimus**-resistant cancer cells.
  - Immunocompromised mice (e.g., nude mice).
  - **Everolimus**, Met inhibitor (e.g., PHA665752).
  - Calipers for tumor measurement.
- **Procedure:**
  - **Xenograft Establishment:** Subcutaneously inject **Everolimus**-resistant cells into mice.
  - **Grouping & Dosing:** Once tumors are established, randomize mice into groups (e.g., 10 mice/group):
    - Group 1: Vehicle control
    - Group 2: **Everolimus** monotherapy
    - Group 3: Met inhibitor monotherapy
    - Group 4: **Everolimus** + Met inhibitor combination
  - **Monitoring:** Administer drugs and monitor tumor volume and mouse body weight regularly.
  - **Endpoint Analysis:** At the end of the study, compare final tumor weights/volumes and overall survival between groups.
- **Troubleshooting:**

- **Toxicity:** Monitor body weight and health closely; may require dose adjustment of the combination.
- **Lack of Efficacy:** Confirm the resistance status of the cell line and the bioavailability of the drugs.

## Frequently Asked Questions for Technical Support

**Q1: My experiments show that Everolimus inhibits mTORC1 (as seen by reduced pS6K), but the cancer cells continue to proliferate. Could this be due to Met activation? A1:** Yes, this is a likely mechanism. Persistent Met activation can sustain pro-survival and proliferative signals independently of mTORC1 inhibition, leading to **Everolimus** resistance [1] [2]. Check the phosphorylation status of Met in your resistant models.

**Q2: Are there alternative mTOR-targeted agents that can overcome resistance to Everolimus? A2:** Yes, research suggests that ATP-competitive mTOR inhibitors which target both mTORC1 and mTORC2 (e.g., AZD2014, OSI-027) or dual PI3K-mTOR inhibitors (e.g., NVP-BEZ235) can inhibit the proliferation of cell lines with acquired resistance to **Everolimus** [3].

**Q3: Is the resistance to Everolimus permanent? A3:** Not necessarily. One study on pancreatic NET cells showed that acquired resistance after long-term **Everolimus** exposure was reversible after a 10-12 week drug holiday, suggesting it can be an adaptive response [3].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. induces Met inactivation by Everolimus the disrupting /Met... FKBP 12 [pmc.ncbi.nlm.nih.gov]
2. Everolimus induces Met inactivation by disrupting the ... [pubmed.ncbi.nlm.nih.gov]
3. Long-term acquired everolimus resistance in pancreatic ... [nature.com]
4. Potentiation of the anticancer effects of everolimus using a ... [oncotarget.com]

To cite this document: Smolecule. [Overcoming everolimus resistance FKBP12 disruption].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b567814#overcoming-everolimus-resistance-fkbp12-disruption>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)